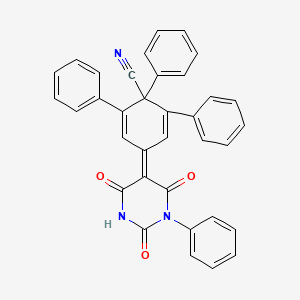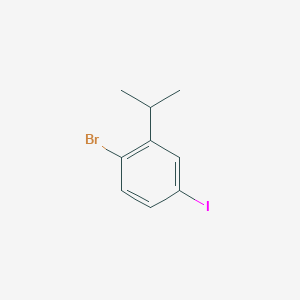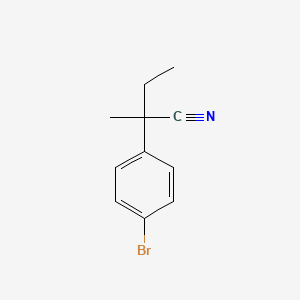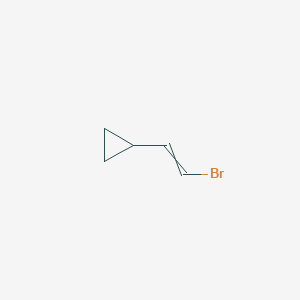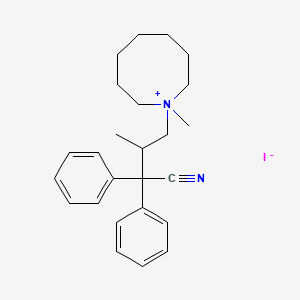![molecular formula C28H19BrN2 B13992249 4-([1,1'-Biphenyl]-4-yl)-2-(4-bromophenyl)-6-phenylpyrimidine](/img/structure/B13992249.png)
4-([1,1'-Biphenyl]-4-yl)-2-(4-bromophenyl)-6-phenylpyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-([1,1’-Biphenyl]-4-yl)-2-(4-bromophenyl)-6-phenylpyrimidine is a complex organic compound that belongs to the class of pyrimidines. This compound is characterized by its unique structure, which includes a biphenyl group, a bromophenyl group, and a phenyl group attached to a pyrimidine ring. The presence of these groups imparts specific chemical properties and reactivity to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-([1,1’-Biphenyl]-4-yl)-2-(4-bromophenyl)-6-phenylpyrimidine typically involves multi-step organic reactions. One common method involves the following steps:
Formation of Biphenyl Derivative: The synthesis begins with the formation of a biphenyl derivative through a coupling reaction, such as the Suzuki-Miyaura coupling, which involves the reaction of a boronic acid with a halogenated aromatic compound in the presence of a palladium catalyst.
Bromination: The biphenyl derivative is then brominated using bromine or a brominating agent like N-bromosuccinimide (NBS) to introduce the bromophenyl group.
Pyrimidine Ring Formation: The final step involves the formation of the pyrimidine ring through a cyclization reaction. This can be achieved by reacting the brominated biphenyl derivative with appropriate reagents such as guanidine or amidines under specific conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
4-([1,1’-Biphenyl]-4-yl)-2-(4-bromophenyl)-6-phenylpyrimidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced forms of the compound.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium methoxide (NaOCH3), potassium tert-butoxide (KOtBu)
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogen atoms replacing the bromine atom.
Substitution: Substituted derivatives with various functional groups replacing the bromine atom.
Scientific Research Applications
4-([1,1’-Biphenyl]-4-yl)-2-(4-bromophenyl)-6-phenylpyrimidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 4-([1,1’-Biphenyl]-4-yl)-2-(4-bromophenyl)-6-phenylpyrimidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Bromobiphenyl: A simpler biphenyl derivative with a bromine atom, used in similar applications but with different reactivity and properties.
4’-Bromo-1-hydroxy-[1,1’-biphenyl]-4(1H)-one: Another biphenyl derivative with a hydroxyl group, exhibiting different chemical behavior and applications.
4-Bromo-4’-tert-butylbiphenyl: A biphenyl derivative with a tert-butyl group, used in organic synthesis and materials science.
Uniqueness
4-([1,1’-Biphenyl]-4-yl)-2-(4-bromophenyl)-6-phenylpyrimidine is unique due to its complex structure, which combines multiple aromatic rings and functional groups. This complexity imparts specific chemical properties and reactivity, making it suitable for a wide range of scientific research applications. Its ability to undergo various chemical reactions and interact with biological targets further enhances its versatility and potential for innovation in multiple fields.
Properties
Molecular Formula |
C28H19BrN2 |
|---|---|
Molecular Weight |
463.4 g/mol |
IUPAC Name |
2-(4-bromophenyl)-4-phenyl-6-(4-phenylphenyl)pyrimidine |
InChI |
InChI=1S/C28H19BrN2/c29-25-17-15-24(16-18-25)28-30-26(22-9-5-2-6-10-22)19-27(31-28)23-13-11-21(12-14-23)20-7-3-1-4-8-20/h1-19H |
InChI Key |
BJYVLQFMYUBWGK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=NC(=NC(=C3)C4=CC=CC=C4)C5=CC=C(C=C5)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


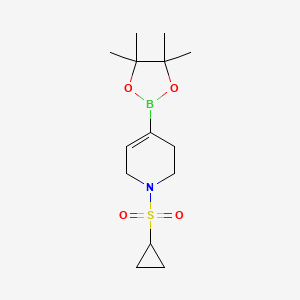
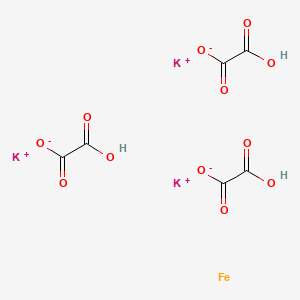
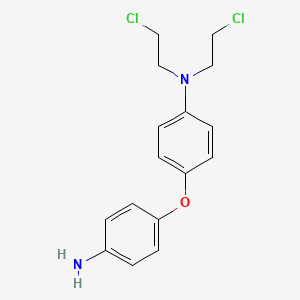

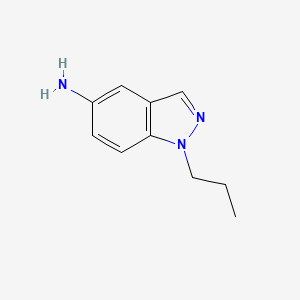
![2,2'-[(Methylazanediyl)bis(methylene)]bis(2-methylpropanal)](/img/structure/B13992200.png)

